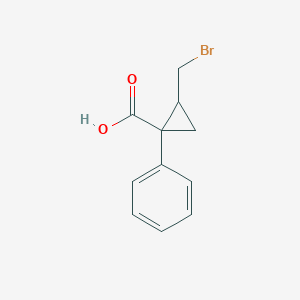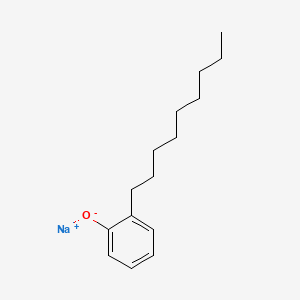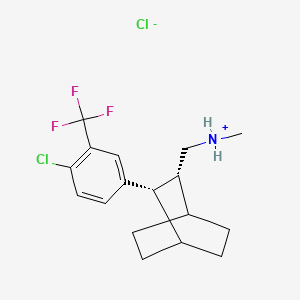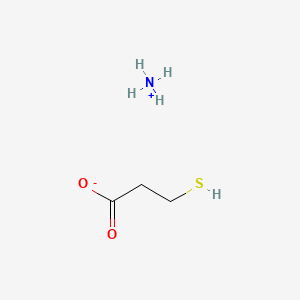
Ammonium 3-mercaptopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 3-mercaptopropionate is an organosulfur compound with the molecular formula C₃H₉NO₂S. It is the ammonium salt of 3-mercaptopropionic acid, which contains both a carboxylic acid and a thiol group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium 3-mercaptopropionate can be synthesized through the reaction of 3-mercaptopropionic acid with ammonium hydroxide. The reaction typically involves mixing equimolar amounts of 3-mercaptopropionic acid and ammonium hydroxide in an aqueous solution, followed by evaporation of the solvent to obtain the solid this compound .
Industrial Production Methods
Industrial production of this compound often involves the same basic reaction but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form 3-mercaptopropionic acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often occur under basic conditions with reagents like alkyl halides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 3-mercaptopropionic acid.
Substitution: Various substituted mercaptopropionates.
Wissenschaftliche Forschungsanwendungen
Ammonium 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving thiol-containing enzymes and proteins.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of ammonium 3-mercaptopropionate involves its thiol group, which can interact with various molecular targets. In biological systems, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercaptopropionic acid: The parent compound of ammonium 3-mercaptopropionate.
Cysteine: An amino acid with a thiol group, similar in reactivity.
Glutathione: A tripeptide containing a thiol group, involved in cellular redox reactions.
Uniqueness
This compound is unique due to its ammonium salt form, which makes it more soluble in water compared to its parent acid. This increased solubility can be advantageous in various applications, particularly in aqueous environments .
Eigenschaften
CAS-Nummer |
57862-95-0 |
|---|---|
Molekularformel |
C3H9NO2S |
Molekulargewicht |
123.18 g/mol |
IUPAC-Name |
azanium;3-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O2S.H3N/c4-3(5)1-2-6;/h6H,1-2H2,(H,4,5);1H3 |
InChI-Schlüssel |
HCTNQQPHPIGLQV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)C(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



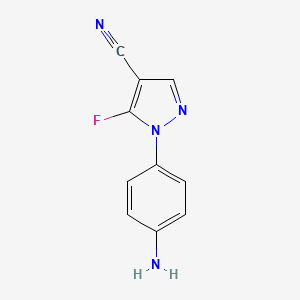
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)

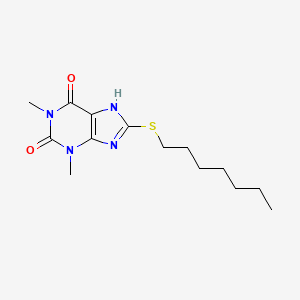
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
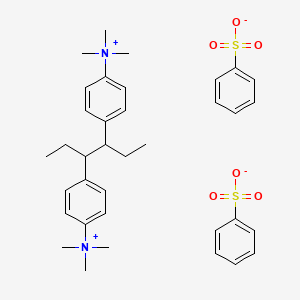
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
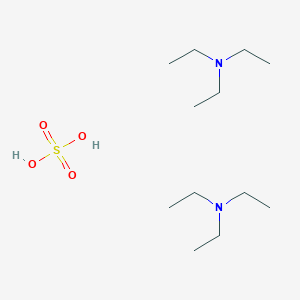
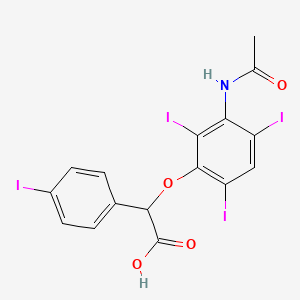
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
